3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one
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Overview
Description
3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one is an organic compound with a complex structure that includes a chloro, methoxy, and sulfanyl group attached to an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a chloro-substituted oxolanone with a methoxy and sulfanyl group under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of a ketone or aldehyde derivative, while substitution reactions can yield a variety of functionalized compounds .
Scientific Research Applications
3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone: Similar in structure but with a different substituent on the sulfanyl group.
2-Chloromethyl-3,5-dimethyl-4-methoxy-pyridine: Shares the chloro and methoxy groups but has a different core structure.
Uniqueness
3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one is unique due to its specific combination of functional groups and the oxolanone ring, which imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
88051-01-8 |
---|---|
Molecular Formula |
C8H13ClO3S |
Molecular Weight |
224.71 g/mol |
IUPAC Name |
3-chloro-5-methoxy-4-propan-2-ylsulfanyloxolan-2-one |
InChI |
InChI=1S/C8H13ClO3S/c1-4(2)13-6-5(9)7(10)12-8(6)11-3/h4-6,8H,1-3H3 |
InChI Key |
PUTXAABFEJEHSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1C(C(=O)OC1OC)Cl |
Origin of Product |
United States |
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